(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride
Overview
Description
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride is a chiral amine compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. This method ensures high yield and purity, making it suitable for large-scale production. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its applications.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Methoxy-cyclohexanone or methoxy-cyclohexanoic acid.
Reduction: Cyclohexylamine derivatives.
Substitution: Various N-substituted cyclohexylamine derivatives.
Scientific Research Applications
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride: A stereoisomer with different biological activity.
3-Methoxy-cyclohexanone: A precursor in the synthesis of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride.
Cyclohexylamine: A simpler amine with different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its methoxy group and chiral centers make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1S,3R)-3-methoxycyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNATIEYBXEGU-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H](C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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